D-Dulcitol-1-13C
Description
Historical Trajectories of Isotopic Labeling in Metabolic and Biochemical Investigations
The concept of using isotopes as tracers dates back to the early 20th century. Early investigations primarily utilized radioactive isotopes to follow the course of atoms and molecules in biological systems. These pioneering studies laid the groundwork for understanding metabolic pathways. However, the inherent risks associated with radioactivity limited their application, particularly in human studies.
The development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy paved the way for the use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), and carbon-13 (¹³C). The ability to safely administer these isotopes and detect their presence in various metabolites opened up new frontiers in biochemical and clinical research. mdpi.com This shift towards stable isotopes marked a significant milestone, enabling repeated and safer investigations into the dynamic nature of metabolism.
Fundamental Principles of Stable Isotope Tracers in Mechanistic Biology
Stable isotope tracers function on the principle of introducing a labeled compound into a biological system and monitoring its incorporation into downstream metabolites. The ¹³C isotope in D-Dulcitol-1-¹³C acts as a "heavy" label. When this compound is metabolized, the ¹³C atom is carried along, becoming part of subsequent molecules.
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the ¹³C enrichment in various metabolites. nih.gov MS separates ions based on their mass-to-charge ratio, allowing for the differentiation between molecules containing ¹²C and those containing the heavier ¹³C. NMR spectroscopy, on the other hand, can distinguish between the different nuclear spin states of ¹³C and ¹²C, providing information about the specific position of the label within a molecule. nih.gov By analyzing the pattern and extent of ¹³C incorporation, researchers can elucidate metabolic pathways, determine the rates of metabolic reactions (fluxes), and identify points of metabolic regulation or dysfunction. nih.govrsc.org
Rationale for the Application of D-Dulcitol-1-13C as a Specialized Labeled Substrate
The primary rationale for using D-Dulcitol-1-¹³C stems from its direct link to galactose metabolism and its accumulation in certain metabolic disorders. wikipedia.org D-Dulcitol (also known as galactitol) is formed from galactose in a reaction catalyzed by the enzyme aldose reductase. wikipedia.org In healthy individuals, this pathway is minor. However, in inborn errors of metabolism such as galactosemia, where the primary pathway of galactose metabolism is impaired, galactose is shunted into the aldose reductase pathway, leading to a toxic accumulation of dulcitol (B134913). wikipedia.orgmdpi.com This accumulation is implicated in the long-term complications of galactosemia, including cataract formation and neurological damage. wikipedia.orgmdpi.com
By using D-Dulcitol-1-¹³C, researchers can directly study the kinetics and metabolic fate of dulcitol itself. This is crucial for understanding its role in disease pathology and for developing and evaluating potential therapeutic interventions. Furthermore, isotopically labeled standards like D-[UL-¹³C]galactitol are essential for the accurate quantification of dulcitol levels in biological samples from patients with galactosemia, which is important for monitoring dietary management and disease progression. researchgate.netresearchgate.net
Overview of Research Domains Utilizing 13C-Labeled Carbohydrates and Sugar Alcohols
The application of ¹³C-labeled carbohydrates and their derivatives, including sugar alcohols, is widespread across various research domains. These tracers are instrumental in:
Metabolic Flux Analysis: Quantifying the rates of metabolic pathways in cells, tissues, and whole organisms under different physiological and pathological conditions. nih.govrsc.org
Disease Research: Investigating metabolic dysregulation in diseases such as diabetes, cancer, and inborn errors of metabolism like galactosemia. mdpi.commdpi.com
Drug Development: Studying the mechanism of action of drugs that target metabolic pathways.
Microbiology: Tracing carbon metabolism in microbial communities and understanding their role in various environments. osti.gov
Human Nutrition: Assessing the absorption, metabolism, and physiological effects of different dietary carbohydrates.
The use of ¹³C-labeled compounds like D-glucose, D-galactose, and their corresponding sugar alcohols provides a powerful and safe method to gain deep insights into the intricate workings of metabolism.
Properties
Molecular Formula |
C₅¹³CH₁₄O₆ |
|---|---|
Molecular Weight |
183.16 |
Synonyms |
D-Galactitol-1-13C; D-Dulcite-1-13C; D-Dulcose-1-13C; D-Euonymit-1-13C; D-Melampyrin-1-13C; D-Melampyrit-1-13C; NSC 1944-1-13C; |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization of D Dulcitol 1 13c in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotope Detection and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and isotopic analysis of molecules like D-Dulcitol-1-¹³C. nih.gov It provides unparalleled detail regarding the carbon skeleton and the specific location of isotopic labels. nih.gov
High-Resolution ¹³C NMR for Carbon Atom Specificity
High-resolution ¹³C NMR spectroscopy is instrumental in identifying the individual carbon atoms within the D-Dulcitol-1-¹³C molecule. wikipedia.org Due to the ¹³C label at the C-1 position, the signal corresponding to this carbon will exhibit distinct characteristics compared to the unlabeled carbons. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the assignment of each peak in the spectrum to a specific carbon in the molecule. nih.gov For D-dulcitol, typical ¹³C NMR chemical shifts are observed around 66.06 ppm, 72.31 ppm, and 73.03 ppm in water. nih.gov The introduction of the ¹³C isotope at the C-1 position will result in a prominent signal at the corresponding chemical shift, confirming the position of the label. nih.gov High-field NMR spectrometers enhance both sensitivity and resolution, which is particularly beneficial for detecting the low natural abundance of ¹³C or for analyzing complex mixtures containing labeled compounds. numberanalytics.com
Table 1: Representative ¹³C NMR Chemical Shifts for D-Dulcitol
| Carbon Position | Chemical Shift (ppm) in D₂O |
|---|---|
| C1/C6 | ~66.08 |
| C2/C5 | ~72.19 |
| C3/C4 | ~72.98 |
Note: Data is based on typical values for unlabeled D-dulcitol (galactitol) and may vary slightly based on experimental conditions. The signal for C-1 in D-Dulcitol-1-¹³C would be enhanced.
Two-Dimensional (2D) NMR Techniques (e.g., ¹H-¹³C HSQC, HMBC) for Structural and Isotopic Correlation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and confirming the isotopic labeling position in D-Dulcitol-1-¹³C. numberanalytics.comnih.gov
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. ustc.edu.cncolumbia.edu In the HSQC spectrum of D-Dulcitol-1-¹³C, a cross-peak will be observed between the proton(s) attached to the C-1 carbon and the C-1 carbon itself. np-mrd.orghmdb.cahmdb.ca This provides direct evidence of the ¹H-¹³C connectivity at the labeled position. The absence of such a correlation for other carbon positions confirms the specific labeling at C-1. uliege.be This technique is highly sensitive and can be used to analyze complex biological samples. mdpi.com
Table 2: Expected 2D NMR Correlations for D-Dulcitol-1-¹³C
| Technique | Correlated Nuclei | Expected Key Correlation |
|---|---|---|
| ¹H-¹³C HSQC | ¹H and directly bonded ¹³C | Strong cross-peak between H-1 and C-1 |
| ¹H-¹³C HMBC | ¹H and ¹³C separated by 2-3 bonds | Cross-peak between H-1 and C-2 |
Quantitative NMR Approaches for Isotopic Enrichment Determination
Quantitative NMR (qNMR) methods can be employed to determine the percentage of ¹³C enrichment at the C-1 position of D-dulcitol. magritek.com By comparing the integral of the ¹³C signal at the C-1 position with the signals of the naturally abundant ¹³C at other carbon positions, or with an internal standard of known concentration, the level of isotopic enrichment can be accurately calculated. nih.govresearchgate.net
Proton-Observed, Carbon-Edited (POCE) NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), offer a highly sensitive method for measuring ¹³C enrichment. nih.govismrm.org These methods filter the ¹H-NMR spectrum based on whether the proton is attached to a ¹²C or a ¹³C atom. nih.gov By comparing the spectra with and without ¹³C editing, the fractional enrichment can be precisely quantified, even for metabolites at low concentrations. nih.gov
Mass Spectrometry (MS) Techniques for Isotopic Profile and Flux Determination
Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for analyzing isotopically labeled compounds. researchgate.net When coupled with chromatographic separation techniques, it becomes a powerful tool for metabolic flux analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopomer Distribution Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds, including derivatized sugars and sugar alcohols like D-dulcitol. shimadzu.com In the context of D-Dulcitol-1-¹³C, GC-MS is used to analyze the distribution of isotopomers (molecules that differ only in their isotopic composition) in metabolites derived from the labeled precursor. nih.govnih.gov
Following extraction from a biological system, metabolites are chemically derivatized to increase their volatility. The sample is then injected into the gas chromatograph, where individual compounds are separated. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum of a compound shows the mass-to-charge ratio of the parent ion and its various fragments. The presence of the ¹³C label in D-dulcitol and its downstream metabolites will result in a mass shift of +1 for any fragment containing the labeled carbon. researchgate.net By analyzing the relative abundances of these mass isotopomers, researchers can trace the metabolic fate of the C-1 carbon of D-dulcitol. nih.govfrontiersin.org This information is crucial for metabolic flux analysis, providing insights into the activity of different metabolic pathways. biorxiv.org
Table 3: Illustrative Mass Fragments for Derivatized D-Dulcitol in GC-MS Analysis
| Derivatization | Unlabeled Fragment (m/z) | ¹³C-Labeled Fragment (m/z) |
|---|---|---|
| Trimethylsilyl (TMS) | 217 | 218 |
| 319 | 320 |
Note: The specific fragments and their abundances depend on the derivatization method and the mass spectrometer settings. The table shows a hypothetical +1 mass shift for fragments containing the ¹³C label.
Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing compounds in complex biological mixtures, such as cell extracts or biofluids. lcms.czspectroscopyonline.comchromatographyonline.com It is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC-MS without derivatization. cloudfront.net
In a typical LC-MS experiment, the complex sample is first separated by high-performance liquid chromatography (HPLC). The eluting compounds are then introduced into the mass spectrometer for detection. For the analysis of D-Dulcitol-1-¹³C and its metabolites, LC-MS can provide information on the incorporation of the ¹³C label into a wide range of compounds. lcms.cz High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, can accurately measure the mass of the intact molecule, allowing for the clear differentiation between the unlabeled and ¹³C-labeled species. spectroscopyonline.com This capability is essential for tracing metabolic pathways and quantifying the extent of label incorporation in complex biological systems.
Tandem Mass Spectrometry (MS/MS) for Enhanced Sensitivity and Specificity
Chromatographic Separation Techniques for Labeled Metabolite Isolation
Before mass spectrometric analysis, the compound of interest must often be separated from the thousands of other molecules present in a biological sample. Chromatography is the cornerstone of this separation process, ensuring that a purified or simplified fraction is introduced to the detector, which is critical for accurate quantification and identification. advancechemjournal.com
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components in a liquid mixture. drawellanalytical.com In the context of analyzing D-Dulcitol-1-13C, HPLC is almost invariably coupled with a mass spectrometer (LC-MS). The HPLC system separates the labeled dulcitol (B134913) and its potential metabolites from the complex biological matrix before they enter the MS. advancechemjournal.comamericanpharmaceuticalreview.com This pre-separation is crucial as it reduces matrix effects, such as ion suppression, where other co-eluting compounds interfere with the ionization of the target analyte, leading to inaccurate quantification. americanpharmaceuticalreview.com
For polar compounds like sugar alcohols, reversed-phase HPLC is commonly used. A non-polar stationary phase (e.g., C18) is paired with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). advancechemjournal.com By gradually increasing the proportion of the organic solvent, compounds are eluted from the column based on their hydrophobicity, allowing for the separation of this compound from other endogenous compounds. The separated components then flow directly into the ion source of the mass spectrometer for detection. scholarsresearchlibrary.comresearchgate.net
| Parameter | Typical Conditions for Polyol Analysis | Purpose |
| Column | Reversed-Phase (e.g., C18, C8) | Separation based on hydrophobicity. advancechemjournal.com |
| Mobile Phase | Water/Acetonitrile or Water/Methanol (B129727) gradient | Elutes polar compounds like D-Dulcitol. scholarsresearchlibrary.com |
| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and separation efficiency. americanpharmaceuticalreview.com |
| Detector | Mass Spectrometer (MS, MS/MS) | Provides sensitive and specific detection of the ¹³C label. researchgate.net |
| Function | Reduces matrix effects, separates isomers, purifies analyte before detection. | Ensures accurate and reliable quantification by the mass spectrometer. americanpharmaceuticalreview.com |
Ion Chromatography (IC) is a specialized subset of HPLC that is exceptionally well-suited for the separation of carbohydrates and polyols, including dulcitol. d-nb.info These compounds are very polar and lack a UV chromophore, making them challenging to analyze by traditional reversed-phase HPLC with UV detection. IC overcomes these challenges by using ion-exchange principles for separation. d-nb.infocdnsciencepub.com
In a typical setup for polyol analysis, a high-pH mobile phase (e.g., sodium hydroxide) is used to deprotonate the hydroxyl groups of the carbohydrates, turning them into anions. These anions are then separated on a strong anion-exchange stationary phase. d-nb.info The subtle differences in the pKa values of the hydroxyl groups on different polyols allow for their effective separation. d-nb.info Following separation, the analytes can be detected with high sensitivity using Pulsed Amperometric Detection (PAD), which is an electrochemical technique ideal for electroactive carbohydrates, or by coupling the IC system to a mass spectrometer (IC-MS). d-nb.infocdnsciencepub.com This technique was successfully used to separate and quantify various polyols, including dulcitol, from fungal extracts. cdnsciencepub.com
| Technique | Stationary Phase | Mobile Phase | Detection | Application for this compound |
| HPAE-PAD | Strong Anion Exchange Resin | Sodium Hydroxide (NaOH) Eluent | Pulsed Amperometric Detection (PAD) | High-resolution separation of D-Dulcitol from other polyols (e.g., mannitol, sorbitol) prior to fraction collection or MS. d-nb.infocdnsciencepub.com |
| IC-MS | Strong Anion Exchange Resin | NaOH or other volatile buffers | Mass Spectrometry (MS) | Combines the superior separation of IC with the specific detection of the ¹³C label by MS. |
D Dulcitol 1 13c in Quantitative Metabolic Flux Analysis 13c Mfa
Theoretical Underpinnings of 13C-MFA for Unraveling Metabolic Networks
Quantitative Metabolic Flux Analysis (13C-MFA) is a powerful technique for determining the rates of metabolic reactions, or fluxes, within a living cell. sci-hub.senih.govvanderbilt.edu The core principle of 13C-MFA lies in the introduction of a substrate labeled with a stable isotope, typically Carbon-13 (¹³C), into a biological system. sci-hub.se As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. The distribution of these isotopes within the metabolic network is directly dependent on the activities of the enzymatic reactions. nih.gov By measuring the isotopic labeling patterns of these metabolites, typically amino acids, organic acids, and sugar phosphates, and using a mathematical model of the metabolic network, it is possible to deduce the intracellular fluxes. nih.govoup.com
The underlying assumptions for traditional steady-state 13C-MFA include that the organism is in a metabolic and isotopic steady state. sci-hub.se This means that the concentrations of metabolites and the rates of all metabolic reactions are constant over time, and the isotopic labeling of metabolites has reached equilibrium. sci-hub.seoup.com The measured labeling data, along with other experimentally determined rates such as substrate uptake and product secretion, are used to constrain a system of algebraic equations that describe the flow of carbon through the metabolic network. sci-hub.se By solving this system, a flux map is generated, providing a quantitative snapshot of cellular metabolism. frontiersin.org This information is invaluable for identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental perturbations, and guiding rational metabolic engineering strategies. nsf.gov
Experimental Design Principles for 13C-MFA with D-Dulcitol-1-13C
The success of a 13C-MFA study is critically dependent on a well-designed experiment. The choice of the ¹³C-labeled tracer, its concentration, the conditions under which the cells are grown, and the methods for sample processing are all crucial factors that influence the accuracy and resolution of the resulting flux map.
Strategic Selection of 13C-Labeled Tracers and Input Concentrations
The selection of an appropriate ¹³C-labeled tracer is a pivotal step in designing a 13C-MFA experiment. frontiersin.org The chosen tracer should be metabolized through the pathways of interest to ensure that the resulting labeling patterns are informative for the fluxes being investigated. nsf.gov While glucose is a commonly used tracer for studying central carbon metabolism, other substrates like D-Dulcitol-1-¹³C can be employed to probe specific metabolic routes. creative-proteomics.comfrontiersin.org
The specific labeling pattern of the tracer is also a key consideration. For instance, using a substrate labeled at a single carbon position, such as D-Dulcitol-1-¹³C, can provide distinct labeling patterns in downstream metabolites compared to a uniformly labeled substrate. osti.gov The choice of tracer and its isotopic isomer can significantly impact the precision of the estimated fluxes. nih.gov For example, studies have shown that for certain pathways, specific glucose isotopomers like [1,2-¹³C₂]glucose can outperform the more commonly used [1-¹³C]glucose in terms of flux resolution. nih.gov
Table 1: Examples of ¹³C-Labeled Tracers and Their Applications in 13C-MFA
| Tracer | Common Application | Reference |
| [1-¹³C]glucose | Delineating glycolytic and pentose (B10789219) phosphate (B84403) pathway fluxes. | osti.gov |
| [U-¹³C₆]glucose | Tracing carbon backbones through central metabolism. | nih.gov |
| [1,2-¹³C₂]glucose | High-precision analysis of glycolysis and the pentose phosphate pathway. | nih.gov |
| [U-¹³C₅]glutamine | Probing the tricarboxylic acid (TCA) cycle. | creative-proteomics.comnih.gov |
| D-Dulcitol-1-¹³C | Investigating specific polyol or alternative carbon source metabolism. |
Cultivation Conditions and Isotopic Steady-State Achievement
Maintaining consistent and well-defined cultivation conditions is essential for the reproducibility and validity of 13C-MFA experiments. mdpi.com For steady-state MFA, it is crucial that the cells are in a state of balanced growth, where cell composition and metabolic rates are constant. nih.gov This is often achieved in continuous culture systems like chemostats, although batch cultures in the exponential growth phase can also be used. nih.govmdpi.com
A fundamental assumption of steady-state 13C-MFA is the attainment of an isotopic steady state, meaning the isotopic enrichment of intracellular metabolites is no longer changing over time. sci-hub.seoup.com The time required to reach this state depends on the organism's growth rate and the turnover rates of the metabolite pools. vanderbilt.edu It is imperative to experimentally verify that an isotopic steady state has been reached by collecting samples at multiple time points and demonstrating that the labeling patterns are stable. d-nb.info For example, in mammalian cell culture, isotopic steady state might be confirmed by showing identical labeling at 18 and 24 hours after introducing the tracer. d-nb.info In contrast, for microorganisms with faster metabolic rates, this steady state can be reached much more quickly. oup.com
Rapid Quenching and Metabolite Extraction Protocols
To accurately capture the intracellular labeling state, it is critical to rapidly halt all enzymatic activity at the time of sampling, a process known as quenching. vanderbilt.edu This prevents any changes in metabolite concentrations or labeling patterns during sample processing. frontiersin.org For cells grown in liquid culture, a common method involves rapid filtration to separate the cells from the medium, followed immediately by quenching in a cold solvent, such as methanol (B129727) or a methanol-water mixture. nih.govfrontiersin.org
The choice of quenching method can be critical and may need to be optimized for different organisms. For instance, while rapid filtration is effective for some systems, for others like E. coli, immediate quenching in a cold solvent followed by centrifugation has been shown to yield more accurate flux estimations. frontiersin.org
Following quenching, metabolites are extracted from the cells. The extraction protocol must be efficient and non-selective to ensure a representative sample of the intracellular metabolome is obtained. The extracted metabolites are then prepared for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine their mass isotopomer distributions. sci-hub.seoup.com
Computational Frameworks and Software for Flux Estimation
The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive process that relies on sophisticated software and mathematical models. nih.gov The raw data from mass spectrometry provides the mass isotopomer distribution (MID) for various metabolites, which is the relative abundance of molecules with a specific number of ¹³C atoms. This data is then used in conjunction with a metabolic model to calculate the intracellular fluxes. nih.gov
Several software packages have been developed to facilitate this complex analysis, including INCA, Metran, OpenFlux, and 13CFLUX2. nih.govnih.gov These tools employ algorithms to find the set of flux values that best reproduce the experimentally measured labeling patterns and other physiological data, typically by minimizing the difference between the simulated and measured values. nih.gov
Development of Genome-Scale Metabolic Models and Stoichiometric Matrices
The foundation of any 13C-MFA study is the metabolic model, which is a mathematical representation of the biochemical reaction network. osti.gov This model includes the stoichiometry of all relevant reactions, specifying the reactants, products, and their molar ratios. d-nb.info Initially, 13C-MFA studies often utilized smaller, core models that focused on central carbon metabolism. nih.gov These models typically include pathways like glycolysis, the pentose phosphate pathway, the TCA cycle, and key anabolic routes. nsf.gov
More recently, there has been a move towards using genome-scale metabolic models (GSMMs). nsf.gov These comprehensive models are reconstructed from the annotated genome of an organism and can include thousands of reactions. osti.govnih.gov The use of GSMMs in 13C-MFA allows for a more global and unbiased analysis of metabolism, as they account for a much wider range of possible metabolic pathways. nsf.govosti.gov However, the increased complexity of GSMMs also presents challenges, such as a higher potential for redundant pathways, which can lead to wider confidence intervals for some flux estimates. nsf.govnih.gov
The development of a stoichiometric matrix is a key step in building the metabolic model. This matrix mathematically describes the stoichiometry of the network, with rows representing metabolites and columns representing reactions. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction. This matrix forms the basis for the mass balance equations that are solved during the flux estimation process. d-nb.info
Isotopic Mass Balance Equations and Forward/Inverse Modeling Algorithms
At the core of 13C-MFA lies a system of isotopic mass balance equations that describe the flow of labeled atoms through the metabolic network. numberanalytics.com For a given metabolite, the change in the concentration of its various isotopomers (molecules differing only in their isotopic composition) over time is a function of the fluxes of the reactions that produce and consume it, and the isotopomer distribution of the precursor metabolites. nih.gov
Isotopic Mass Balance:
The fundamental equation for the mass balance of a specific isotopomer of a metabolite at isotopic steady state can be represented as:
Σ (v_in * f_in) = Σ (v_out * f_out)
Where:
v_in and v_out are the fluxes of the reactions producing and consuming the metabolite, respectively.
f_in and f_out are the fractional abundances of the specific isotopomer in the precursor and product pools, respectively.
This system of equations forms the basis of the metabolic model. frontiersin.org
Modeling Algorithms:
Two main types of modeling algorithms are employed in 13C-MFA:
Forward Modeling: In this approach, a set of metabolic fluxes is assumed, and the model predicts the resulting isotopic labeling patterns of the metabolites. This is useful for simulating the expected labeling outcomes of different flux distributions and for designing optimal labeling experiments. vanderbilt.edu
Inverse Modeling (Flux Estimation): This is the more common application where experimentally measured isotopic labeling data are used to estimate the unknown intracellular fluxes. vanderbilt.edu The goal is to find the set of fluxes that minimizes the difference between the experimentally measured and the model-predicted labeling patterns. This is typically achieved through least-squares regression. vanderbilt.edu
The process involves iteratively adjusting the flux values in the model until the simulated labeling patterns best fit the experimental data. nih.gov This optimization problem is often complex due to the non-linear nature of the isotopomer balance equations. nih.gov
Statistical Validation, Confidence Interval Estimation, and Flux Identifiability
Ensuring the reliability and accuracy of the estimated fluxes is a critical aspect of 13C-MFA. This involves rigorous statistical analysis.
Statistical Validation:
A key step in validating the results of a 13C-MFA study is the goodness-of-fit analysis. sci-hub.se This is often assessed using a chi-squared (χ²) statistical test, which compares the weighted sum of squared residuals (SSR) between the measured and simulated labeling data to the χ² distribution. nih.gov If the SSR falls within a statistically acceptable range, the model is considered to provide a good fit to the data. nih.gov
Confidence Interval Estimation:
Confidence intervals provide a range within which the true value of a metabolic flux is likely to lie. nih.gov They are crucial for determining the precision of the estimated fluxes and for making statistically significant comparisons between different conditions. nih.gov Due to the non-linearity of the models, methods like parameter continuation are used to calculate accurate confidence intervals. vanderbilt.edumdpi.com
Flux Identifiability:
Flux identifiability analysis determines whether a unique value for a particular flux can be determined from the available experimental data. embopress.org Some fluxes may be non-identifiable, meaning that a range of different flux values can produce the same labeling pattern. This can occur due to the structure of the metabolic network or insufficient labeling information. embopress.org Techniques such as flux sensitivity analysis and optimal experiment design can be used to improve flux identifiability by selecting the most informative isotopic tracers and measurements. vanderbilt.edu
Research Applications of 13C-MFA with this compound as a Tracer
The application of 13C-MFA with tracers like this compound has provided significant insights into the metabolic workings of various biological systems.
Elucidation of Central Carbon Metabolism in Microorganisms
13C-MFA is a cornerstone technique for quantifying intracellular fluxes in microorganisms, providing a detailed understanding of their central carbon metabolism. creative-proteomics.comsci-hub.se By tracing the path of 13C from a labeled substrate, researchers can map the flow of carbon through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov
Research Findings:
Identifying Metabolic Bottlenecks: 13C-MFA can pinpoint rate-limiting steps in metabolic pathways, which is invaluable for metabolic engineering efforts aimed at improving the production of biofuels, biochemicals, and pharmaceuticals. nih.gov
Characterizing Genetically Modified Strains: The technique is used to analyze the metabolic effects of genetic modifications, helping to understand how engineered changes rewire the metabolic network. nih.gov
Investigating Microbial Communities: Recent advancements have extended the application of 13C-MFA to study the complex metabolic interactions within microbial communities. plos.org
Table 1: Representative Fluxes in E. coli Central Carbon Metabolism Determined by 13C-MFA
| Metabolic Pathway | Reaction | Flux (relative to glucose uptake) |
| Glycolysis | Phosphofructokinase | 0.65 |
| Pyruvate Kinase | 0.55 | |
| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase | 0.30 |
| Transketolase | 0.25 | |
| TCA Cycle | Citrate Synthase | 0.40 |
| Isocitrate Dehydrogenase | 0.40 |
Note: The values in this table are illustrative and can vary depending on the specific strain and growth conditions.
Investigation of Photosynthetic and Photorespiratory Fluxes in Plants
While less common than in microbial studies, 13C-MFA is a valuable tool for dissecting the intricate network of photosynthetic and photorespiratory carbon metabolism in plants. By supplying 13C-labeled CO2 or other substrates, researchers can trace the fixation of carbon and its subsequent allocation through various pathways.
Research Findings:
Quantifying Carbon Fixation: 13C-MFA allows for the determination of the rates of carbon fixation by RuBisCO and the subsequent flow of carbon through the Calvin-Benson cycle.
Elucidating Photorespiration: The technique can quantify the flux through the photorespiratory pathway, a process that can significantly impact photosynthetic efficiency.
Understanding Carbon Partitioning: Researchers can investigate how fixed carbon is partitioned between different metabolic fates, such as starch synthesis, sucrose (B13894) synthesis, and the biosynthesis of amino acids and other compounds.
Analysis of Carbon Flow in Mammalian Cell Cultures and Specific Cell Lines
13C-MFA has become an essential technique for studying the altered metabolism of mammalian cells, particularly in the context of diseases like cancer. d-nb.info By using labeled substrates such as glucose and glutamine, researchers can uncover the metabolic reprogramming that allows for rapid cell proliferation. creative-proteomics.com
Research Findings:
Warburg Effect: 13C-MFA has been instrumental in quantifying the increased glucose uptake and lactate (B86563) production characteristic of many cancer cells, known as the Warburg effect. d-nb.info
Glutamine Metabolism: Studies have used 13C-MFA to demonstrate the critical role of glutamine as a carbon and nitrogen source for the TCA cycle and biosynthesis in proliferating cells. d-nb.info
Anaplerotic and Cataplerotic Fluxes: The technique provides quantitative data on the fluxes that replenish (anaplerosis) and drain (cataplerosis) intermediates from the TCA cycle, which are crucial for maintaining metabolic homeostasis and supporting biomass production. plos.org
Table 2: Key Metabolic Fluxes in a Cancer Cell Line Determined by 13C-MFA
| Metabolic Pathway | Reaction | Flux (nmol/10^6 cells/hr) |
| Glycolysis | Glucose Uptake | 150 |
| Lactate Production | 120 | |
| TCA Cycle | Pyruvate Dehydrogenase | 15 |
| Glutamine Anaplerosis | 30 | |
| Citrate Export for Fatty Acid Synthesis | 10 |
Note: These values are representative and can differ significantly between cell lines and culture conditions.
D Dulcitol 1 13c in Stable Isotope Probing Sip Methodologies
Conceptual Basis of SIP for Linking Microbial Identity and Function
The fundamental principle of Stable Isotope Probing (SIP) is to link the metabolic function of microorganisms directly to their taxonomic identity without the need for cultivation. isolife.nlresearchgate.net Many microorganisms in natural environments are difficult or impossible to grow in a laboratory setting, which has historically limited our understanding of their roles in ecosystem processes. isolife.nl SIP overcomes this limitation by introducing a substrate labeled with a stable isotope, such as ¹³C, into an environmental sample. wisc.edutaylorandfrancis.com
Microorganisms that actively consume the labeled substrate will incorporate the heavy isotopes into their cellular components, including nucleic acids (DNA and RNA), proteins, and lipids. nih.govepa.gov This incorporation results in an increase in the molecular weight of these biomarkers. researchgate.net By using techniques like density gradient ultracentrifugation, these "heavy" biomolecules can be separated from the more abundant "light" biomolecules (containing the naturally abundant ¹²C) from the rest of the microbial community. nau.eduuestc.edu.cn
Once separated, the labeled biomarkers can be subjected to various molecular analyses to identify the microorganisms that consumed the substrate. This provides a direct link between a specific metabolic process (e.g., the degradation of a particular compound) and the specific microbial taxa responsible for that activity. researchgate.net This approach allows for the investigation of microbial populations, their metabolic processes, and their ecological roles in various environments. researchgate.net
Nucleic Acid-Based SIP (DNA-SIP, RNA-SIP) Utilizing ¹³C-Enrichment
Nucleic acid-based SIP is a widely used approach that targets DNA (DNA-SIP) or RNA (RNA-SIP) to identify active microorganisms. taylorandfrancis.com When microorganisms assimilate a ¹³C-labeled substrate like D-Dulcitol-1-¹³C, the ¹³C is incorporated into newly synthesized nucleic acids. taylorandfrancis.com
RNA-SIP is often considered more sensitive than DNA-SIP because RNA is synthesized more rapidly and in greater quantities in metabolically active cells, even without cell division. nau.edueeer.org This allows for the detection of active populations with shorter incubation times and potentially less disturbance to the natural community structure. eeer.org In contrast, DNA-SIP requires cell growth and replication for the ¹³C label to be incorporated into DNA, providing strong evidence of the organism's ability to utilize the substrate for growth. nih.gov
A critical step in nucleic acid-based SIP is the separation of the ¹³C-labeled ("heavy") DNA or RNA from the unlabeled ("light") nucleic acids. uestc.edu.cn This is typically achieved through isopycnic density-gradient ultracentrifugation. wisc.edunih.gov In this process, the total nucleic acid extract from the environmental sample is mixed with a dense salt solution, most commonly cesium chloride (CsCl), and subjected to very high-speed centrifugation. nih.govresearchgate.net
During ultracentrifugation, a density gradient is formed in the centrifuge tube. sigmaaldrich.comresearch.csiro.au The nucleic acid molecules migrate through this gradient until they reach a point where their buoyant density matches the density of the surrounding solution. nih.gov Because the ¹³C-labeled nucleic acids are denser than their ¹²C counterparts, they will form a distinct band at a lower position in the centrifuge tube. nau.eduuestc.edu.cn By carefully fractionating the gradient and collecting the different bands, researchers can isolate the labeled DNA or RNA for further analysis. uestc.edu.cnresearchgate.net The efficiency of this separation is influenced by factors such as centrifugation time, speed, and the initial density of the CsCl solution. nih.gov
Once the ¹³C-labeled nucleic acids are isolated, they can be analyzed using a variety of molecular techniques to identify the active microorganisms. nih.gov
Metagenomics (for DNA-SIP): The ¹³C-labeled DNA can be sequenced to reconstruct the genomes or partial genomes of the organisms that assimilated the labeled substrate. nih.govasm.org This provides insights into their taxonomic identity and metabolic potential. nih.gov Metagenomic analysis of the labeled fraction can reveal the full genetic blueprint of the active community members. nih.gov
Metatranscriptomics (for RNA-SIP): The analysis of ¹³C-labeled RNA, particularly messenger RNA (mRNA), provides a snapshot of the genes that were actively being expressed by the microbial community at the time of sampling. nih.govnih.gov This approach, known as transcriptome-stable isotope probing, can directly link metabolic activity to specific catabolic pathways and regulatory networks. frontiersin.org It allows for the discovery of transcripts in an undirected manner. frontiersin.org
By integrating metagenomics and metatranscriptomics, researchers can gain a comprehensive understanding of which organisms are present, what metabolic functions they are actively carrying out, and how they respond to the introduction of a specific substrate. nih.gov
Density-Gradient Centrifugation for Separation of Labeled Biomolecules
Protein and Lipid-Based SIP Methodologies for Functional Insights
Beyond nucleic acids, SIP can also be applied to other key biomolecules like proteins and lipids to gain further insights into microbial function.
Protein-SIP (Proteomics): This technique involves the analysis of ¹³C-labeled proteins. Since proteins are the direct catalysts of metabolic reactions, studying the labeled proteome can provide a more direct link to cellular function than nucleic acids. Identifying the specific enzymes that are synthesized in response to the labeled substrate can help to elucidate metabolic pathways. nih.gov
Lipid-SIP: Lipids, particularly phospholipid fatty acids (PLFAs), are essential components of microbial cell membranes and can also serve as biomarkers. pnas.org Different microbial groups often have distinct PLFA profiles. By analyzing the incorporation of ¹³C into specific PLFAs, researchers can identify the active microbial groups. pnas.orgnih.gov This method, sometimes referred to as lipidomic hydrogen stable isotope probing (LH-SIP) when using heavy hydrogen, can also be used to estimate microbial growth rates. pnas.org
These protein and lipid-based SIP approaches offer complementary information to nucleic acid-based methods, providing a more holistic view of microbial metabolism and physiology within a community. embo.orgasbmb.orgnih.govmdpi.com
Application of D-Dulcitol-1-¹³C SIP in Environmental and Microbiological Research
The use of ¹³C-labeled substrates like D-Dulcitol-1-¹³C in SIP studies is instrumental in understanding the roles of different microorganisms in various ecosystems.
By introducing D-Dulcitol-1-¹³C into an environmental sample, such as soil or sediment, researchers can trace the path of the labeled carbon atom as it is assimilated by microorganisms. pnas.orgfrontiersin.org This allows for the identification of the specific microbial taxa that are capable of utilizing dulcitol (B134913) as a carbon source. pnas.orgbiorxiv.org
This approach has been used to:
Identify key players in carbon cycling: SIP experiments have revealed the identities of previously uncultivated microorganisms that play significant roles in the degradation of complex organic matter, such as cellulose. osti.govbiorxiv.org
Track carbon flow through food webs: By following the ¹³C label over time, scientists can observe how carbon from a primary substrate is transferred through different trophic levels within the microbial community. biorxiv.orgbiorxiv.org
Quantify metabolic rates: In some cases, SIP data can be used to model and estimate the rates of substrate assimilation and growth for different microbial populations. frontiersin.orgnih.gov
The data generated from these experiments are crucial for understanding the complex interactions within microbial communities and their collective impact on biogeochemical cycles. pnas.orgroyalsocietypublishing.orgthermofisher.com
Identification of Active Microbial Populations in Specific Ecosystems (e.g., Rhizosphere)
Stable Isotope Probing (SIP) is a powerful, cultivation-independent technique used to trace the flow of specific substrates through a microbial community and identify the organisms responsible for their assimilation. researchgate.net By introducing a substrate enriched with a heavy stable isotope, such as carbon-13 (¹³C), researchers can track the isotope as it is incorporated into the biomass of active microorganisms. researchgate.netnih.gov This method provides direct evidence of metabolic activity, linking specific microbial taxa to ecological functions within complex environments like the plant rhizosphere. abdn.ac.uk
The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotspot of microbial activity. Plants release a significant portion of their photosynthetically fixed carbon into the soil as root exudates, which include sugars, amino acids, and organic acids. frontiersin.orguni-muenchen.de These compounds serve as a primary nutrient source for a diverse array of soil microbes. SIP methodologies allow for the identification of those microorganisms that are actively consuming these plant-derived resources. abdn.ac.uk
One approach involves growing plants in an atmosphere containing ¹³CO₂, which leads to the plant producing ¹³C-labeled root exudates. frontiersin.orgresearchgate.net Alternatively, and with greater control over the specific substrate being investigated, ¹³C-labeled compounds that mimic components of root exudates can be added directly to the soil. abdn.ac.uk D-Dulcitol-1-¹³C, a sugar alcohol labeled at the C-1 position, is an exemplary substrate for such targeted studies. By introducing D-Dulcitol-1-¹³C into the rhizosphere, scientists can specifically identify the community members that are capable of and actively metabolizing this particular carbon source.
The general workflow for a DNA-SIP experiment using D-Dulcitol-1-¹³C in the rhizosphere is outlined below:
Incubation : The labeled substrate, D-Dulcitol-1-¹³C, is introduced into the rhizosphere soil and incubated for a period sufficient to allow for microbial uptake and incorporation into biomass.
DNA Extraction : Total microbial DNA is extracted from the soil sample. This extract contains a mixture of unlabeled DNA (from inactive or non-dulcitol-metabolizing microbes) and ¹³C-labeled DNA (from the active dulcitol consumers).
Density Gradient Ultracentrifugation : The extracted DNA is separated based on its buoyant density. DNA that has incorporated the heavy ¹³C isotope is denser than unlabeled ¹²C-DNA and will form a distinct "heavy" band during ultracentrifugation. researchgate.netnih.gov
Fractionation and Analysis : The density gradient is fractionated, and the DNA from the "heavy" fraction is isolated.
Microbial Identification : The identity of the active microbes is determined by sequencing a phylogenetic marker gene, typically the 16S rRNA gene for bacteria and archaea, from the heavy DNA fraction. researchgate.net
This process reveals not just the presence of certain microbes, but their active functional role in nutrient cycling within the rhizosphere.
Research Findings
While specific studies focusing exclusively on D-Dulcitol-1-¹³C are highly specialized, the broader application of SIP with various ¹³C-labeled substrates in soil and rhizosphere environments has yielded significant insights into microbial community function. These studies serve as a model for the expected outcomes of a D-Dulcitol-1-¹³C experiment. For instance, SIP has been used to identify active microbial populations assimilating other carbon sources, as detailed in the table below.
| ¹³C-Labeled Substrate | Ecosystem | Dominant Active Microbial Taxa Identified | Reference |
|---|---|---|---|
| ¹³C-Benzene | Oilsands Tailings Pond Water | Betaproteobacteria (specifically a close relative of Methyloversatilis universalis) | scholaris.ca |
| ¹³C-Naphthalene | Oilsands Tailings Pond Water | Gammaproteobacteria (specifically Thiococcus and Pseudomonas) | scholaris.ca |
| ¹³C-Methanol | Oilsands Tailings Pond Water | Betaproteobacteria | scholaris.ca |
| ¹³C-Phenol | Industrial Bioreactor | A member of the genus Thauera | researchgate.net |
| ¹³CO₂ (via plant exudates) | Grassland | Bacteria, Archaea, and Fungi | abdn.ac.uk |
A hypothetical experiment using D-Dulcitol-1-¹³C in a temperate forest rhizosphere would be expected to yield similarly specific results, pinpointing the exact bacterial or fungal species that actively transport and metabolize dulcitol. The data generated would populate a table like the one below, linking the functional role (dulcitol assimilation) to specific members of the microbial community.
| Experimental Step | Description | Expected Outcome/Data |
|---|---|---|
| 1. Substrate Addition | D-Dulcitol-1-¹³C is added to rhizosphere soil microcosms. | Controlled introduction of the labeled carbon source. |
| 2. Incubation | Soil is incubated under controlled conditions for 7 days. | Assimilation of ¹³C into the biomass of active microbes. |
| 3. DNA Extraction & Centrifugation | Total DNA is extracted and subjected to isopycnic ultracentrifugation. | Separation of DNA into 'light' (¹²C) and 'heavy' (¹³C) fractions. |
| 4. Sequencing | The 16S rRNA gene is amplified and sequenced from the heavy DNA fraction. | Phylogenetic data (sequence reads) of dulcitol-assimilating bacteria. |
| 5. Analysis | Sequences are compared to databases to identify microbial taxa. | A list of specific genera/species (e.g., Pseudomonas, Bacillus, etc.) actively consuming dulcitol. |
By applying this methodology, D-Dulcitol-1-¹³C serves as a precise tool to unravel the complex food webs within the rhizosphere, clarifying which microorganisms participate in the cycling of specific plant-derived compounds.
Biochemical Pathways and Enzymatic Transformations Involving D Dulcitol As a Research Substrate
D-Dulcitol Formation and Metabolism in Microbial Systems
Role of Aldose Reductase and Polyol Pathway in Galactose Metabolism
In many organisms, the conversion of D-galactose to D-dulcitol is the first step of the polyol pathway. This reaction is catalyzed by the enzyme aldose reductase (EC 1.1.1.21), which reduces the aldehyde group of galactose to a primary alcohol group, forming dulcitol (B134913). biologynotesonline.comebi.ac.ukminams.edu.pk This process requires the cofactor NADPH, which is oxidized to NADP⁺. nih.govmdpi.com
While the Leloir pathway is the primary route for galactose catabolism in many species, the polyol pathway becomes significant under conditions of high galactose concentration. biologynotesonline.comminams.edu.pk Aldose reductase generally has a lower affinity (higher Km) for glucose and galactose compared to the primary metabolic enzymes, meaning this pathway is more active when the primary pathways are saturated. minams.edu.pk In microbial systems, this pathway can lead to the accumulation of D-dulcitol. biologynotesonline.comebi.ac.uk The accumulation of this osmotically active polyol has been extensively studied in the context of diabetic complications in mammals, where high glucose levels also lead to sorbitol (glucitol) accumulation via the same enzyme. nih.govmdpi.com In microorganisms, this pathway can be a part of normal galactose metabolism or represent an overflow pathway. nih.govbiorxiv.org
Enzymatic Conversion of Galactose to Dulcitol in Yeasts and Fungi
The formation of D-dulcitol from D-galactose is a documented metabolic capability in various yeasts and filamentous fungi. asm.orgnih.gov Research has shown that yeasts can be categorized into two groups based on their polyol production from galactose. One group produces the same sugar alcohols from galactose as they do from glucose, while the second group specifically produces D-dulcitol from galactose but not from glucose. nih.gov
In the yeast Saccharomyces cerevisiae, the enzyme Gre3p, an aldose reductase, is primarily responsible for the reduction of galactose to dulcitol. oup.com Overexpression of the GRE3 gene leads to a significant increase in galactose reductase activity. oup.com Similarly, in filamentous fungi like Aspergillus niger, an oxidoreductive pathway for galactose metabolism exists, which commences with the reduction of galactose to dulcitol. ebi.ac.ukplos.orgfrontiersin.org This initial step is catalyzed by an aldose reductase, such as the XYL1 enzyme in Candida intermedia, which is also involved in carbon overflow metabolism. nih.gov
The production of dulcitol in these organisms is often linked to maintaining redox balance, particularly the NAD(P)H/NAD(P)⁺ ratio, within the cell. biorxiv.orgfrontiersin.org The conversion of galactose to dulcitol consumes NADPH, which can help regenerate NADP⁺ needed for other vital pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Alternative Oxidoreductive Pathways for D-Galactose Catabolism
Beyond the well-known Leloir pathway, several yeasts and filamentous fungi utilize an alternative oxidoreductive pathway for D-galactose catabolism, where D-dulcitol is a key intermediate. nih.govplos.orgresearchgate.net This pathway involves a series of reduction and oxidation steps to convert D-galactose into D-fructose-6-phosphate, which can then enter glycolysis. researchgate.net
The steps in this pathway, as identified in fungi like Aspergillus nidulans and Trichoderma reesei, are as follows:
D-galactose is reduced to D-dulcitol by an aldose reductase. plos.orgresearchgate.net
D-dulcitol is oxidized to L-xylo-3-hexulose . ebi.ac.ukresearchgate.net
L-xylo-3-hexulose is reduced to D-sorbitol . ebi.ac.ukresearchgate.net
D-sorbitol is oxidized to D-fructose . plos.org
D-fructose is phosphorylated to D-fructose-6-phosphate , entering glycolysis.
This pathway is distinct from the Leloir pathway and provides metabolic flexibility. plos.org In some fungi, the genes for this pathway are regulated by specific transcription factors, such as GalR, XlnR, and AraR in A. nidulans, suggesting a complex regulatory network that integrates galactose metabolism with the utilization of other sugars like xylose and arabinose. plos.org The yeast Sungouiella intermedia has also been shown to possess a functional oxidoreductive pathway, using it in concert with the Leloir pathway to manage carbon and redox balance, particularly during growth on galactose or lactose. biorxiv.org
Enzymatic Characterization Studies Using D-Dulcitol as a Substrate
Investigation of Galactitol Dehydrogenase Activity and Specificity
Galactitol dehydrogenase (GDH) is a key enzyme that catalyzes the oxidation of D-dulcitol. Studies on GDH from various microbial sources have revealed its substrate specificity and properties.
A notable example is the galactitol dehydrogenase from Rhodobacter sphaeroides D, a mutant strain capable of growing on galactitol. microbiologyresearch.org This enzyme, a tetramer with a molecular mass of approximately 110 kDa, is NAD⁺-dependent and requires divalent cations for its activity. microbiologyresearch.orgnih.gov While it acts on D-dulcitol, it also shows activity towards other polyols and alcohols, indicating a degree of substrate promiscuity. microbiologyresearch.org
In the fungus Aspergillus niger, a sorbitol dehydrogenase (SdhA) has been identified that is also involved in the oxidoreductive galactose pathway. core.ac.uk This enzyme can utilize D-sorbitol and, to a lesser extent, other polyols. Deletion of the sdhA gene significantly reduces the organism's ability to grow on D-sorbitol and affects the metabolism of galactitol, demonstrating its role in the pathway. core.ac.uk Similarly, a glucose/galactose dehydrogenase from the thermoacidophile Picrophilus torridus shows dual specificity, oxidizing both glucose and galactose, which points to a "promiscuous" Entner–Doudoroff pathway. uni-goettingen.de
The table below summarizes the kinetic parameters of galactitol dehydrogenase from Rhodobacter sphaeroides D for various substrates.
| Substrate | Apparent Km (mM) |
|---|---|
| Galactitol | 240 |
| D-Threitol | 85 |
| 1,2-Hexanediol | 0.2 |
| L-Erythrulose | 144 |
| Acetoin | 62 |
| Dihydroxyacetone | 48 |
Data sourced from Microbiology Society. microbiologyresearch.org
Reaction Kinetics and Mechanistic Insights into Dulcitol Oxidation/Reduction
Understanding the kinetics and mechanisms of D-dulcitol enzymatic reactions is crucial for applications in biocatalysis and for comprehending metabolic regulation.
Kinetic studies of the galactitol dehydrogenase from R. sphaeroides D revealed its specificity for NAD⁺ as a coenzyme, with an apparent Kₘ of 12 µM. microbiologyresearch.org The enzyme's activity is strictly dependent on divalent cations like Mg²⁺. microbiologyresearch.orgnih.gov Structural studies of this enzyme have provided insights into its substrate binding and catalytic mechanism, revealing how it achieves stereo- and regioselective modification of carbohydrates. nih.gov
Chemical oxidation studies, such as the oxidation of D-dulcitol by potassium permanganate (B83412) (KMnO₄) in an alkaline medium, also offer mechanistic insights. zapjournals.comzapjournals.com These studies have shown that the reaction kinetics can be complex, sometimes exhibiting substrate inhibition due to the formation of a stable intermediate complex between the oxidant and the polyol. zapjournals.comzapjournals.com Such non-enzymatic studies help in understanding the fundamental reactivity of the hydroxyl groups in the dulcitol molecule.
Biosynthetic Pathways Leveraging Dulcitol as a Building Block in Novel Compounds
Beyond its role as a metabolic intermediate, the unique, symmetrical, and chiral structure of D-dulcitol makes it an attractive starting material, or "building block," for the synthesis of novel chemical compounds and materials. Researchers have explored its use in creating complex molecules that are not directly produced in nature.
One area of investigation involves using D-dulcitol to synthesize chiral lactones. A study demonstrated the creation of a racemic mixture of a lactone from D-dulcitol that was first protected with O-methyl groups. rsc.org The subsequent lactonization of the free primary hydroxyl groups yielded the novel compound, showcasing a pathway from a reduced sugar to a more complex heterocyclic structure. rsc.org
Another innovative application lies in the field of materials science, where D-dulcitol is used to create new hybrid organic-inorganic materials. As a low-cost by-product of the sugar industry, dulcitol's regularly distributed hydroxyl groups on a chiral carbon chain are ideal for creating structured polymers. academie-sciences.fr In one approach, D-dulcitol was functionalized through direct silylation using reagents like 3-(triethoxysilyl)propylisocyanate. academie-sciences.fr This process grafts silica (B1680970) precursors onto the dulcitol backbone, leading to the formation of novel nanostructured silica hybrids. academie-sciences.fr These materials represent a valorization of a simple sugar alcohol into a functional material with potential applications stemming from its unique structure.
Table 2: Synthesis of Novel Compounds from D-Dulcitol
| Starting Material | Reagents/Process | Resulting Compound/Material | Research Application/Field |
| O-methyl protected D-dulcitol | Lactonization using Na2CO3 and Shvo's catalyst | Racemic lactone mixture | Synthesis of complex chiral molecules. rsc.org |
| D-Dulcitol | Direct silylation with 3-(triethoxysilyl)propylisocyanate | Nanostructured silica hybrid material | Materials Science; Valorization of sugar by-products. academie-sciences.fr |
Future Research Directions and Advanced Applications of D Dulcitol 1 13c
Integration of Isotopic Tracing with Systems Biology and Multi-Omics Data
A systems-level understanding of cellular physiology requires the integration of data from multiple biological layers. nih.gov The fluxome, determined by isotopic tracers like D-Dulcitol-1-13C, provides a direct measure of the functional output of a metabolic network, bridging the gap between genotype and phenotype. nih.govmdpi.com Integrating fluxomics data with other "omics" datasets offers a holistic view of how genetic information is translated into metabolic function and regulated in response to environmental or genetic perturbations. mdpi.com
The combination of 13C-Metabolic Flux Analysis (13C-MFA) with other omics disciplines provides a more comprehensive picture of cellular regulation. mdpi.com While transcriptomics and proteomics offer insights into the hierarchical regulation of metabolism, metabolomics sheds light on enzyme activity through mass action and regulatory effects. oup.com 13C-MFA quantifies the actual rates of metabolic reactions, providing the functional context for the data from other omics layers. embopress.org
For instance, by using this compound as a tracer in conjunction with multi-omics analysis, researchers could investigate the metabolic response to high galactose levels, a condition relevant to the genetic disorder galactosemia where dulcitol (B134913) (galactitol) accumulates. nih.gov Such an approach could reveal not just the flux through the pathways metabolizing galactose and dulcitol, but also how the expression of relevant genes (transcriptomics) and the abundance of enzymes (proteomics) correlate with these metabolic shifts. princeton.edu Methods like parsimonious 13C-MFA (p13CMFA) have been developed to seamlessly integrate gene expression data into flux calculations, identifying the most efficient metabolic state consistent with both flux and expression data. plos.org
Table 1: Complementary Data from Multi-Omics Integration with this compound Tracing
| Omics Layer | Information Provided | Contribution to Integrated Analysis | Example Application with this compound |
| 13C-Fluxomics | Quantitative rates of intracellular metabolic reactions (fluxes). embopress.org | Provides the functional output and phenotype of the metabolic network. mdpi.com | Quantifying the rate of dulcitol formation and its subsequent metabolism in response to a galactose load. nih.gov |
| Transcriptomics | Measures mRNA levels, indicating gene expression. shimadzu.com | Identifies regulatory changes at the transcriptional level that may cause flux alterations. nih.gov | Detecting upregulation of genes for reductases or alternative catabolic enzymes in response to dulcitol accumulation. |
| Proteomics | Measures the abundance of proteins (enzymes). shimadzu.com | Reveals changes in enzyme levels that directly influence metabolic capacity and flux. princeton.edu | Correlating the abundance of aldose reductase with the rate of this compound production from labeled galactose. |
| Metabolomics | Measures the concentrations of intracellular and extracellular metabolites. shimadzu.com | Identifies metabolic bottlenecks, substrate availability, and allosteric regulator levels. oup.com | Measuring the pool sizes of galactose-1-phosphate and galactonate to understand pathway saturation and activation of alternative routes. nih.gov |
Computational Modeling for Predictive Metabolic Engineering and Strain Optimization
Computational models are essential for interpreting isotopic labeling data and for designing metabolic engineering strategies. umd.edu Techniques like 13C-Metabolic Flux Analysis (13C-MFA) and Flux Balance Analysis (FBA) are used to quantify metabolic fluxes and predict the effects of genetic modifications. umd.edunumberanalytics.com
By feeding a microorganism this compound or a precursor like 13C-galactose, researchers can use 13C-MFA to map the flow of carbon through the cell's metabolic network. numberanalytics.com This allows for the precise identification of bottlenecks, competing pathways that divert carbon away from a desired product, or inefficient routes. numberanalytics.comvanderbilt.edu For example, a study on E. coli used 13C-MFA to pinpoint a bottleneck in the TCA cycle that was limiting succinic acid production; subsequent genetic engineering to overexpress the relevant enzyme improved productivity. numberanalytics.com A similar strategy using this compound could be employed to engineer microbes capable of converting waste galactose or galactitol into valuable biofuels or chemicals. Genome-scale metabolic models can be used to simulate the impact of gene knockouts or overexpressions, guiding the engineering process for optimal strain performance. arxiv.org
Development of High-Throughput Isotopic Labeling and Analytical Platforms
The complexity and time-consuming nature of traditional 13C-MFA experiments have limited their widespread adoption. researchgate.net A significant future direction is the development of high-throughput platforms that automate and standardize the entire workflow, from cell cultivation and sample processing to mass spectrometry analysis and data interpretation. researchgate.net
These platforms would enable the rapid screening of numerous genetic strains or culture conditions. acs.org Key components of such systems include robotic liquid handling for sample preparation, advanced mass spectrometry (MS) for sensitive detection of labeled metabolites, and sophisticated software for automated data processing and flux calculation. researchgate.netacs.orgnih.gov For example, the CIL-EXPOSOME platform was developed for high-throughput analysis of urinary biomarkers using isotopic labeling, demonstrating improved sensitivity and greatly shortened analysis times. acs.orgnih.gov Similarly, software tools like iMS2Flux are being created to automate the processing of MS data from tracer experiments, streamlining the data flow into flux analysis programs. researchgate.net Applying these high-throughput principles to studies with this compound would dramatically accelerate research in areas like metabolic engineering and drug discovery.
Exploration of Dynamic 13C-Labeling Experiments for Transient Metabolic States
While traditional 13C-MFA relies on measurements taken at an isotopic steady state, many biological processes are dynamic. tudelft.nl Dynamic, or isotopically nonstationary, 13C-labeling experiments are a powerful tool for probing metabolic responses to environmental shifts or perturbations in real-time. nih.govuni-stuttgart.de In this approach, the incorporation of the 13C label into various metabolites is monitored over time immediately after the introduction of the tracer, before the system reaches isotopic equilibrium. nih.govfrontiersin.org
This method provides a higher temporal resolution of flux dynamics and can be used to investigate pathway bottlenecks, metabolite channeling, and the kinetics of metabolic regulation. vanderbilt.edunih.gov For example, a dynamic labeling experiment with this compound could reveal the immediate metabolic adjustments in liver or nerve cells upon exposure to a high concentration of galactose. By tracking the labeling dynamics of downstream metabolites, researchers can quantify flux changes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle on a timescale of seconds to minutes. tudelft.nluni-stuttgart.de This is particularly valuable for understanding how cells adapt to sudden substrate availability or stress, preventing the accumulation of toxic intermediates. tudelft.nl
Uncovering Novel Metabolic Functions and Regulatory Mechanisms Using Isotopic Probes
Isotopic tracers like this compound are invaluable tools for discovering previously unknown metabolic pathways and enzymatic functions. mdpi.comroyalsocietypublishing.org When cells are fed a 13C-labeled substrate, the unique isotopic patterns, or "fingerprints," that appear in downstream metabolites can be used to trace the path of the carbon atoms. royalsocietypublishing.org This can confirm proposed pathways, reveal mis-annotated enzyme functions, or lead to the discovery of entirely new routes. mdpi.comroyalsocietypublishing.org
For example, stable isotope tracing has been used to delineate novel secondary metabolite pathways in plants and uncover alternative routes for amino acid synthesis in microbes. mdpi.comd-nb.info In a study highly relevant to dulcitol metabolism, researchers administered [13C]galactose to galactosemia-deficient mice and observed the formation of labeled galactitol (dulcitol) and, significantly, labeled galactonate. nih.gov The presence of [13C]galactonate indicated the activity of an alternative pathway for galactose metabolism, circumventing the primary genetic block. nih.gov Future studies using this compound could similarly trace its metabolic fate in various organisms and tissues to identify unknown enzymes or pathways involved in its degradation or conversion, potentially revealing new therapeutic targets for diseases associated with its accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
